Hydrazine L-(+)-Tartrate

Description

Molecular Geometry and Crystallographic Analysis

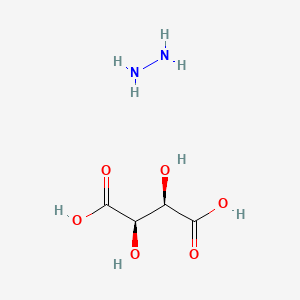

Hydrazine L-(+)-tartrate (C₄H₁₀N₂O₆) consists of a hydrazinium cation (N₂H₅⁺) and a hydrogen L-tartrate anion (C₄H₅O₆⁻). The compound crystallizes in the orthorhombic system with the non-centrosymmetric space group P2₁2₁2₁ , as confirmed by single-crystal X-ray diffraction studies. The unit cell parameters are a = 7.033 Å , b = 7.639 Å , c = 13.449 Å , and Z = 4 , with a calculated density of 1.61 g/cm³.

The tartrate anion adopts a planar conformation, with the two hydroxyl groups (-OH) and two carboxylate (-COO⁻) groups arranged in a staggered configuration (Fig. 1). The hydrazinium cation interacts with the tartrate anion via N–H···O hydrogen bonds, forming a three-dimensional network. The N–N bond length in the hydrazinium cation is 1.440 Å , consistent with typical N–N single bonds in hydrazine derivatives.

Table 1: Crystallographic parameters of this compound

| Parameter | Value |

|---|---|

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell volume | 721.8 ų |

| Density (calc.) | 1.61 g/cm³ |

| R-factor | 0.0575 |

Hydrogen-Bonding Networks in Tartrate Coordination Complexes

The crystal structure is stabilized by an extensive hydrogen-bonding network involving:

- O–H···O interactions between carboxylate and hydroxyl groups of adjacent tartrate anions (bond lengths: 2.62–2.72 Å).

- N–H···O interactions between hydrazinium cations and tartrate anions (bond lengths: 2.85–3.11 Å).

These interactions form infinite chains of tartrate anions linked head-to-tail, which are further bridged by hydrazinium cations (Fig. 2). The hydrogen-bonding pattern creates a layered architecture, with alternating hydrophilic (hydrogen-bonded regions) and hydrophobic (alkyl chains) domains.

Table 2: Key hydrogen-bond parameters

| Interaction Type | Donor–Acceptor Distance (Å) | Angle (°) |

|---|---|---|

| O–H···O | 2.62–2.72 | 165–172 |

| N–H···O | 2.85–3.11 | 155–168 |

Stereochemical Configuration and Chiral Center Interactions

The L-tartrate anion contains two chiral centers at C2 and C3, with absolute configurations 2R,3R . The stereochemistry governs the spatial arrangement of functional groups, enabling enantioselective interactions with the hydrazinium cation. Key stereochemical features include:

- The gauche conformation of the hydroxyl groups, which optimizes hydrogen-bonding with adjacent anions.

- A torsion angle of 66° between the planar halves of the tartrate anion, stabilizing the antiperiplanar arrangement of carboxylate groups.

The chiral environment induces optical activity, with a specific rotation of [α]D = +24° (C=1, H₂O). This property is critical for applications in asymmetric synthesis and chiral resolution.

Comparative Analysis of L- vs. D-Tartrate Isomer Complexation

The coordination behavior of L- and D-tartrate isomers with hydrazinium cations differs markedly due to stereochemical constraints:

Table 3: L-Tartrate vs. D-Tartrate complexation

The L-tartrate isomer forms a more robust 3D network due to optimal alignment of its hydroxyl groups for intermolecular O–H···O interactions. In contrast, D-tartrate adopts a less symmetric arrangement, resulting in weaker lattice stability and lower solubility. These differences highlight the role of chirality in dictating supramolecular assembly.

Properties

CAS No. |

10195-65-0 |

|---|---|

Molecular Formula |

C4H10N2O6 |

Molecular Weight |

182.132 |

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;hydrazine |

InChI |

InChI=1S/C4H6O6.H4N2/c5-1(3(7)8)2(6)4(9)10;1-2/h1-2,5-6H,(H,7,8)(H,9,10);1-2H2/t1-,2-;/m1./s1 |

InChI Key |

GHPDWAAGDJPBLL-ZVGUSBNCSA-N |

SMILES |

C(C(C(=O)O)O)(C(=O)O)O.NN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights structural differences and functional group impacts among Hydrazine L-(+)-Tartrate and related hydrazine derivatives:

Key Observations :

- Chirality: this compound’s tartrate moiety provides stereochemical control, unlike non-chiral derivatives like Hydrazine Sulfate or Acetate.

- Substituent Effects : Aromatic derivatives (e.g., [3-Fluoro-4-(trifluoromethyl)phenyl]hydrazine HCl) exhibit increased lipophilicity, enhancing membrane permeability in drug design , while this compound’s polar tartrate group improves aqueous solubility.

Physicochemical Properties

Comparative data on critical properties:

| Property | This compound | Hydrazine Sulfate | Hydrazine Acetate | [3-Fluoro-4-(trifluoromethyl)phenyl]hydrazine HCl |

|---|---|---|---|---|

| Melting Point (°C) | 182–183 | 254 (decomposes) | 67–70 | 245–248 |

| LogP | -1.9 | -2.1 | -0.8 | 2.3 (estimated) |

| Water Solubility | High | Moderate | High | Low |

| Stability | Stable at RT; hygroscopic | Stable; non-volatile | Moderate | Stable under inert conditions |

Key Observations :

- Solubility : this compound and Hydrazine Acetate are highly water-soluble, making them preferred for aqueous-phase reactions, whereas aromatic derivatives (e.g., [3-Fluoro-…] HCl) require organic solvents .

- Stability : Hydrazine sulfate and L-(+)-Tartrate are safer alternatives to volatile hydrazine hydrate, which requires stringent handling .

Reducing Agent Capabilities

- This compound : Mild reducing agent; used in asymmetric synthesis due to chiral tartrate .

- Hydrazine Sulfate : Stronger reducing agent; employed in industrial-scale reductions and rocket fuel .

Coordination Chemistry

Research Findings and Industrial Relevance

- Pharmaceuticals : Aromatic hydrazines (e.g., [3-Fluoro-…] HCl) are prioritized in drug discovery for their target specificity, while this compound is favored in chiral intermediate synthesis .

- Safety : this compound’s reduced volatility and stabilized form make it preferable over anhydrous hydrazine in laboratory settings .

Preparation Methods

Stoichiometric Reaction in Aqueous Media

The most direct method involves reacting equimolar amounts of hydrazine hydrate (N₂H₄·H₂O) and L-(+)-tartaric acid in water. The exothermic reaction proceeds at ambient temperature, forming a clear solution that crystallizes upon cooling. Patent data specify that cooling to 0–10°C maximizes yield (85–92%) while minimizing side products. The reaction equation is:

Key parameters include:

Solvent Optimization for Crystallization

Crystallization efficiency depends on solvent polarity and temperature control. A 9:1 acetone-water mixture, as described in IL157103A, enhances crystal purity by reducing solubility at low temperatures. Post-reaction, the mixture is stirred at 15–25°C for 12–18 hours, followed by filtration and washing with cold acetone to isolate the dihydrate form.

Alternative Synthetic Routes

Esterification-Hydrazinolysis Sequential Method

A two-step approach involves esterifying L-(+)-tartaric acid with methanol to form dimethyl tartrate, followed by hydrazinolysis. This method, detailed in ARKIVOC 2012, avoids direct handling of hydrazine gas:

Salt Metathesis with Preformed Hydrazinium Salts

Patents describe reacting preformed hydrazinium chloride (N₂H₅Cl) with potassium L-(+)-tartrate in ethanol. This avoids acidic conditions, suitable for acid-sensitive substrates:

The KCl byproduct is removed via filtration, yielding 78–85% pure product.

Crystallization and Purification

Solvent Systems for Recrystallization

Recrystallization solvents significantly impact crystal morphology and purity:

| Solvent | Temperature (°C) | Purity (%) | Yield (%) |

|---|---|---|---|

| Water | 0–5 | 95 | 85 |

| Acetone-water (9:1) | 15–25 | 99 | 90 |

| Ethanol | -20 | 92 | 80 |

Polymorph Control

The dihydrate form is stabilized by slow cooling in acetone-water, while anhydrous crystals form in ethanol at -20°C. X-ray diffraction (XRD) confirms that the dihydrate exhibits a monoclinic crystal system (space group P2₁).

Analytical Characterization

Spectroscopic Methods

Chiral Purity Assessment

Optical rotation ([α]D²⁵ = +12.5° in water) and chiral HPLC (Chiralpak AD-H column) verify enantiomeric excess >99%.

Industrial-Scale Production

Q & A

Q. What are the key physicochemical properties of Hydrazine L-(+)-Tartrate, and how are they experimentally determined?

this compound (CAS: 634-62-8) has a molecular formula of C₄H₁₀N₂O₆ (MW: 182.13). Key properties include its solubility in water, hygroscopic nature, and optical activity due to the L-(+)-tartrate moiety. Purity assessment involves volumetric titration with 0.1 M perchloric acid in acetic acid medium, as adapted from methods used for related hydrazine derivatives . Water content (8.0–9.5%) is determined via direct volumetric titration .

Q. What analytical methods are recommended for assessing purity and detecting impurities in this compound?

Thin-layer chromatography (TLC) with cellulose plates and a mobile phase of ethyl acetate, ammonia, acetone, and ethanol (8:3:3:2) can separate impurities. Detection uses 4-dimethylaminocinnamaldehyde spray, where impurity spots must not exceed reference intensity . Heavy metal and arsenic contamination are quantified via limit tests with sodium hydroxide and acetic acid adjustments, ensuring compliance with thresholds (<10 ppm Pb, <1 ppm As) .

Q. How is this compound synthesized, and what are critical control parameters?

Synthesis typically involves reacting L-(+)-tartaric acid with hydrazine hydrate under controlled pH and temperature. Critical steps include neutralizing excess acid with sodium carbonate to prevent byproduct formation and ensuring stoichiometric ratios to avoid residual hydrazine, which is toxic. Reaction monitoring via pH titration and IR spectroscopy (C=O and N-H stretches) ensures completion .

Q. What precautions are necessary for handling and storing this compound in laboratory settings?

Store in well-sealed containers under inert gas (e.g., nitrogen) to prevent hygroscopic degradation and oxidation. Use glove boxes or fume hoods during handling due to hydrazine’s toxicity. Stability studies recommend storage at ≤4°C with desiccants to minimize hydrolysis .

Advanced Research Questions

Q. How does the stereochemistry of L-(+)-tartrate influence reactivity in catalytic decomposition studies?

The L-(+)-tartrate ligand modifies electron density around catalytic metal centers (e.g., Ni, Pt), favoring specific reaction pathways. For example, in hydrazine decomposition, the enantiomeric purity of tartrate affects adsorption kinetics on catalyst surfaces, altering H₂ selectivity. Comparative studies with D-(-)-tartrate show divergent intermediate formation rates due to steric effects .

Q. What experimental designs mitigate solvent interference in studying this compound decomposition mechanisms?

Vapor-phase studies using flow reactors eliminate solvent effects, enabling precise kinetic modeling of N₂H₄ activation. In solution-phase experiments, deuterated solvents (e.g., D₂O) and surface-passivated catalysts reduce hydrogen exchange and parasitic side reactions. In-situ FTIR or Raman spectroscopy tracks intermediates like NH₂ radicals .

Q. How can controlled-potential electrolysis be applied to analyze this compound in electrochemical systems?

this compound acts as a reducing agent in electroplating or metal recovery. For quantitative analysis, a three-electrode system with a tartrate buffer (pH 5.0) and hydrazinium chloride enables selective deposition of metals (e.g., Cu, Bi) at defined cathode potentials (-0.3 to -0.6 V vs. SCE). Current density profiles correlate with hydrazine concentration .

Q. What methodologies resolve discrepancies in reported H₂ selectivity data during catalytic decomposition?

Discrepancies arise from differences in catalyst pretreatment (e.g., reduction temperature) and reaction phase (vapor vs. solution). Standardized protocols using mass spectrometry (MS) for gas analysis and X-ray absorption spectroscopy (XAS) to monitor catalyst oxidation states improve reproducibility. Phase-specific rate constants should be reported .

Q. How does this compound enhance hydrogen storage efficiency in fuel cell applications?

Its high hydrogen content (8.2 wt%) and low decomposition temperature (150–200°C) enable on-demand H₂ release. Impurity-free H₂ is generated via Pt/Al₂O₃ catalysts, achieving >95% selectivity. Thermodynamic profiling confirms energy efficiency (ΔG = -198 kJ/mol) under mild conditions .

Q. What advanced spectroscopic techniques characterize intermediate species in this compound reactions?

Time-resolved UV-Vis spectroscopy identifies transient species like N₂H₃• radicals in oxidation pathways. Solid-state NMR (¹⁵N-labeled compounds) elucidates hydrogen bonding between hydrazine and tartrate, impacting thermal stability. Cryo-TEM captures metastable intermediates during nanoparticle synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.